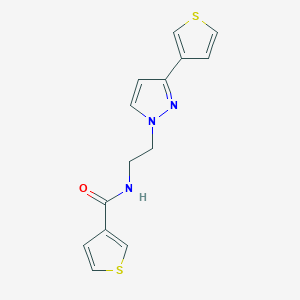

N-(2-(3-(thiophen-3-yl)-1H-pyrazol-1-yl)ethyl)thiophene-3-carboxamide

Description

N-(2-(3-(Thiophen-3-yl)-1H-pyrazol-1-yl)ethyl)thiophene-3-carboxamide is a heterocyclic compound featuring a thiophene-3-carboxamide core linked via an ethyl chain to a pyrazole ring substituted with a thiophen-3-yl group.

Properties

IUPAC Name |

N-[2-(3-thiophen-3-ylpyrazol-1-yl)ethyl]thiophene-3-carboxamide | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H13N3OS2/c18-14(12-3-8-20-10-12)15-4-6-17-5-1-13(16-17)11-2-7-19-9-11/h1-3,5,7-10H,4,6H2,(H,15,18) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RXDFJHYHPWONGU-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CN(N=C1C2=CSC=C2)CCNC(=O)C3=CSC=C3 | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H13N3OS2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

303.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

The synthesis of N-(2-(3-(thiophen-3-yl)-1H-pyrazol-1-yl)ethyl)thiophene-3-carboxamide typically involves multi-step reactions starting from commercially available precursorsThe reaction conditions often involve the use of catalysts, solvents, and controlled temperatures to ensure the desired product is obtained with high yield and purity .

Industrial production methods for such compounds may involve large-scale reactions using similar synthetic routes but optimized for efficiency and cost-effectiveness. This can include the use of continuous flow reactors and automated systems to streamline the production process .

Chemical Reactions Analysis

N-(2-(3-(thiophen-3-yl)-1H-pyrazol-1-yl)ethyl)thiophene-3-carboxamide can undergo various chemical reactions, including:

Oxidation: This reaction can introduce oxygen-containing functional groups into the compound, often using reagents like hydrogen peroxide or potassium permanganate.

Reduction: This reaction can remove oxygen-containing functional groups or introduce hydrogen atoms, typically using reagents like sodium borohydride or lithium aluminum hydride.

Substitution: This reaction can replace one functional group with another, often using reagents like halogens or nucleophiles under specific conditions

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield sulfoxides or sulfones, while reduction could produce thiols or amines .

Scientific Research Applications

N-(2-(3-(thiophen-3-yl)-1H-pyrazol-1-yl)ethyl)thiophene-3-carboxamide has a wide range of scientific research applications:

Chemistry: It is used as a building block for the synthesis of more complex molecules and materials, including polymers and organic semiconductors

Biology: It is studied for its potential biological activities, such as antimicrobial, anti-inflammatory, and anticancer properties

Medicine: It is explored for its potential therapeutic applications, including as a drug candidate for various diseases

Industry: It is used in the development of advanced materials, such as organic light-emitting diodes (OLEDs) and organic field-effect transistors (OFETs)

Mechanism of Action

The mechanism of action of N-(2-(3-(thiophen-3-yl)-1H-pyrazol-1-yl)ethyl)thiophene-3-carboxamide involves its interaction with specific molecular targets and pathways. For instance, it may inhibit certain enzymes or receptors, leading to the modulation of biological processes. The exact molecular targets and pathways can vary depending on the specific application and context .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogues from Benzamide-Based Ligands ()

The compounds N-(2-(2-(4-(3-cyanophenyl)piperazin-1-yl)ethoxy)ethyl)-4-(thiophen-3-yl)benzamide (3a) and 4-(thiophen-3-yl)-N-(2-(2-(4-(3-(trifluoromethyl)phenyl)piperazin-1-yl)ethoxy)ethyl)benzamide (3b) share partial structural similarities with the target compound. Key comparisons include:

Core Structure

- Target Compound : Thiophene-3-carboxamide linked to a pyrazole-thiophene system.

- Compounds 3a/3b : Benzamide core substituted with thiophen-3-yl and piperazine-ethoxyethyl chains.

- Key Difference : The target lacks the piperazine moiety present in 3a/3b, which is critical for dopamine D3 receptor binding in the latter compounds .

Functional Groups and Bioactivity

- 3a/3b: The piperazine group (e.g., 3-cyanophenyl in 3a, 3-CF3-phenyl in 3b) enhances solubility and receptor affinity.

- Target Compound : The dual thiophene system may favor π-π stacking interactions, while the pyrazole could act as a hydrogen-bond acceptor. However, the absence of piperazine may limit central nervous system (CNS) penetration .

Comparison with a Pyrazole-Indazole Derivative ()

The compound (S)-2-(3,5-bis(difluoromethyl)-1H-pyrazol-1-yl)-N-(1-(3-(4-chloro-1-methyl-3-(methylsulfonyl)-1H-indazol-7-yl)-6-(3-hydroxy-3-methylbut-1-yn-1-yl)pyridin-2-yl)-2-(3,5-difluorophenyl)ethyl)acetamide (189) shares a pyrazole moiety with the target compound but differs significantly in complexity and substituents:

- Structural Divergence : Compound 189 includes an indazole, acetylene, and sulfonyl groups, making it larger and more polar than the target compound.

- Synthetic Approach : Compound 189 was synthesized using a pre-functionalized pyrazole-acetic acid derivative, contrasting with the target’s likely straightforward amide coupling.

Key Takeaways and Research Implications

- Structural Simplicity vs. Complexity : The target compound’s simpler structure may offer advantages in synthetic scalability but lacks the piperazine-mediated receptor affinity seen in 3a/3b.

- Functional Group Trade-offs : The dual thiophene system could enhance aromatic interactions but may reduce solubility compared to piperazine-containing analogs.

Biological Activity

N-(2-(3-(thiophen-3-yl)-1H-pyrazol-1-yl)ethyl)thiophene-3-carboxamide is a compound that integrates thiophene and pyrazole moieties, which are known for their diverse biological activities. This article explores the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and potential applications in medicinal chemistry.

Chemical Structure and Properties

The compound features a thiophene ring and a pyrazole ring, which contribute to its unique chemical properties. The molecular formula is , and its structure can be represented as follows:

| Property | Value |

|---|---|

| Molecular Weight | 288.36 g/mol |

| IUPAC Name | N-(2-(3-(thiophen-3-yl)-1H-pyrazol-1-yl)ethyl)thiophene-3-carboxamide |

| Solubility | Soluble in DMSO and DMF |

| Melting Point | Not Available |

Anticancer Properties

Research indicates that compounds containing thiophene and pyrazole rings exhibit significant anticancer properties. A study by highlighted that derivatives similar to N-(2-(3-(thiophen-3-yl)-1H-pyrazol-1-yl)ethyl)thiophene-3-carboxamide demonstrated cytotoxic effects against various cancer cell lines. The mechanism is believed to involve the inhibition of specific kinases involved in tumor growth.

Anti-inflammatory Effects

Another area of interest is the anti-inflammatory activity of this compound. Studies have shown that thiophene derivatives can inhibit pro-inflammatory cytokines, suggesting potential therapeutic benefits in treating inflammatory diseases. The compound may modulate pathways related to NF-kB signaling, which is crucial in inflammation .

The exact mechanism of action for N-(2-(3-(thiophen-3-yl)-1H-pyrazol-1-yl)ethyl)thiophene-3-carboxamide remains to be fully elucidated. However, it is hypothesized that the compound interacts with specific enzymes or receptors, affecting their activity through:

- Enzyme Inhibition : The compound may inhibit enzymes involved in cancer progression or inflammation.

- Receptor Modulation : It could act as an antagonist or agonist at certain receptor sites, influencing cellular responses.

Case Studies and Research Findings

Several studies have investigated the biological activities of similar compounds:

- Cytotoxicity Assays : In vitro studies demonstrated that compounds with similar structures exhibited IC50 values in the low micromolar range against breast and lung cancer cell lines .

- Inflammation Models : Animal models treated with thiophene derivatives showed reduced levels of inflammatory markers, indicating potential for therapeutic use in chronic inflammatory conditions .

Applications in Medicinal Chemistry

The structural characteristics of N-(2-(3-(thiophen-3-yl)-1H-pyrazol-1-yl)ethyl)thiophene-3-carboxamide suggest its utility in drug development:

Table 2: Potential Applications

| Application | Description |

|---|---|

| Anticancer Drug Design | Targeting specific kinases involved in tumor growth |

| Anti-inflammatory Agents | Modulating immune responses in chronic diseases |

| Organic Electronics | Utilizing electronic properties for device fabrication |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.